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2-[2-Methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride

Cat. No.: B160682
CAS No.: 298-83-9
M. Wt: 782.2 g/mol
InChI Key: NASAMIMNVCVVSX-UHFFFAOYSA-M
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Description

Historical Perspectives on Tetrazolium Compounds in Biochemical Analysis

The story of tetrazolium compounds in biochemical analysis is intertwined with the foundational discoveries in molecular biology. In 1869, Swiss physician Friedrich Miescher first isolated a substance from the nuclei of white blood cells he termed "nuclein." dnaftb.orgwikipedia.org This groundbreaking discovery, later identified as deoxyribonucleic acid (DNA), laid the groundwork for understanding the chemical basis of life. wikipedia.orgbritannica.comnih.gov While Miescher himself believed proteins were the carriers of heredity, his work opened the door for future investigations into the chemical composition and function of cellular components. dnaftb.org

The late 19th century also saw the first synthesis of formazans and tetrazolium salts. In 1894, von Pechmann and Runge successfully oxidized a formazan (B1609692) to create the first tetrazolium salt. nih.govdergipark.org.tr This reversible redox reaction, where a colorless tetrazolium salt is reduced to a colored formazan, became the cornerstone of their utility in biological research. dergipark.org.tr However, it wasn't until 1941 that the biological applications of these compounds began to be explored by Kuhn and Jerchel. dergipark.org.trrichmond.edu

Early applications focused on using tetrazolium salts as indicators of metabolic activity. richmond.edu Their ability to accept electrons from cellular processes made them valuable for visualizing reducing systems within tissues. dergipark.org.tr This led to their use in "topographic" methods for assessing the viability of seeds, where the development of a colored stain indicated a viable embryo. richmond.edu These initial forays into using tetrazolium salts as vital stains set the stage for the development of more specific and sensitive assays in the decades to come.

Evolution of Nitrotetrazolium Blue Chloride as a Chromogenic Substrate

Nitrotetrazolium Blue chloride (NBT) emerged as a particularly useful tetrazolium salt due to the properties of its formazan product. stainsfile.com The reduction of the pale yellow, water-soluble NBT results in the formation of a dark blue, highly insoluble formazan precipitate. stainsfile.comfrontiersin.orgbiotium.com This distinct color change and the insolubility of the product made it ideal for histochemical applications, allowing for precise localization of enzymatic activity within tissue sections. stainsfile.comtandfonline.com

One of the primary applications of NBT has been in dehydrogenase histochemistry. stainsfile.com In these reactions, dehydrogenases remove hydrogen from a substrate and transfer it to a co-enzyme. The reduced co-enzyme then donates electrons to NBT, reducing it to the visible formazan. stainsfile.com This process allows for the visualization of the location and, to some extent, the activity of various dehydrogenases within cells and tissues. stainsfile.comnih.gov

A significant breakthrough in the clinical application of NBT came with the development of the NBT test for diagnosing Chronic Granulomatous Disease (CGD). diva-portal.orgmedlineplus.govmountsinai.org In 1967, Baehner and Nathan reported that neutrophils from patients with CGD were unable to reduce NBT to formazan. diva-portal.org This inability stems from a defect in the NADPH oxidase enzyme system in these patients' phagocytic cells, which is responsible for producing the superoxide (B77818) radicals necessary for killing bacteria and reducing NBT. diva-portal.orgmedscape.comwikipedia.org The NBT test thus became a crucial diagnostic tool for this immunodeficiency disorder. diva-portal.orgasterlabs.in The test involves exposing white blood cells to NBT; in healthy individuals, the cells turn blue, while in CGD patients, they remain colorless. medlineplus.govmountsinai.org

The mechanism of NBT reduction involves the acceptance of electrons, often from superoxide anions (O₂⁻). nih.gov The interaction of NBT with superoxide disrupts the tetrazole ring, leading to the generation of a tetrazoinyl radical, which then dismutates to form the stable, water-insoluble formazan crystals. frontiersin.org This reaction is not only central to the CGD test but has also made NBT a valuable tool for detecting superoxide production in various cell types. frontiersin.orgnih.govresearchgate.net

Scope and Significance in Contemporary Biochemical and Cellular Investigations

Today, Nitrotetrazolium Blue chloride continues to be a widely used reagent in a variety of biochemical and cellular investigations. Its applications have expanded beyond traditional histochemistry and the diagnosis of CGD.

Interactive Data Table: Applications of Nitrotetrazolium Blue Chloride

Application Area Description Key Findings/Utility
Enzyme Histochemistry Visualization of dehydrogenase and other oxidoreductase activity in tissue sections. stainsfile.comnih.govNBT's reduction to an insoluble formazan allows for precise localization of enzyme activity. stainsfile.com
Clinical Diagnostics Screening for Chronic Granulomatous Disease (CGD). diva-portal.orgmedlineplus.govmountsinai.orgmedscape.comasterlabs.inNeutrophils from CGD patients fail to reduce NBT, providing a clear diagnostic marker. diva-portal.orgmedlineplus.gov The NBT test can also help differentiate between bacterial and other types of infections. diva-portal.orgbiomedpharmajournal.org
Oxidative Stress Studies Detection and quantification of intracellular superoxide anion production. frontiersin.orgnih.govresearchgate.netNBT serves as a probe for reactive oxygen species (ROS), with the amount of formazan produced correlating to the level of superoxide. frontiersin.orgnih.gov This is crucial for studying conditions associated with oxidative stress, such as male infertility. mdpi.comwiley.com
Cell Viability and Proliferation Assays Assessment of cell viability based on metabolic activity. biotium.comthermofisher.comActively respiring cells reduce NBT, providing a measure of their metabolic health. thermofisher.com
Immunohistochemistry Used in conjunction with enzymes like alkaline phosphatase as a detection system. wikipedia.orgThe NBT/BCIP system produces a dark-colored precipitate, revealing the location of target proteins. wikipedia.org

The NBT assay for superoxide detection has been refined to be more quantitative. Modified colorimetric NBT assays involve dissolving the formazan particles and measuring the absorbance, providing a more objective measure of superoxide production compared to microscopic counting. nih.govtandfonline.com This has proven valuable in studying phagocytic cells like macrophages and neutrophils. nih.gov

Furthermore, NBT is utilized in studies of oxidative stress in various contexts, including plant biology and male infertility. mdpi.comwiley.com In plants, NBT staining is used to detect the in situ production of superoxide radicals in response to environmental stressors. In studies of male infertility, the NBT assay can assess reactive oxygen species (ROS) levels in semen, which can be indicative of oxidative stress and impact sperm function. mdpi.comwiley.com

The versatility of NBT is also evident in its use in combination with other substrates, such as BCIP (5-bromo-4-chloro-3-indolyl phosphate), for the sensitive detection of alkaline phosphatase activity in applications like Western blotting and in situ hybridization. biotium.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H30ClN10O6+ B160682 2-[2-Methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride CAS No. 298-83-9

Properties

CAS No.

298-83-9

Molecular Formula

C40H30ClN10O6+

Molecular Weight

782.2 g/mol

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium chloride

InChI

InChI=1S/C40H30N10O6.ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;/h3-26H,1-2H3;1H/q+2;/p-1

InChI Key

NASAMIMNVCVVSX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-]

Other CAS No.

298-83-9

physical_description

Solid;  Color varies (colorless, yellow, blue or black);  [ChemIDplus]

Pictograms

Irritant

Synonyms

Blue, Nitrotetrazolium
Nitro-BT
Nitroblue Tetrazolium
Nitroblue, Tetrazolium
Nitrotetrazolium Blue
Tetrazolium Nitroblue
Tetrazolium, Nitroblue

Origin of Product

United States

Molecular Mechanisms of Nitrotetrazolium Blue Chloride Reduction

Electron Transfer Dynamics and Formazan (B1609692) Formation

The reduction of NBT to formazan is a complex process involving the transfer of electrons and the formation of intermediate radical species. This transformation is the basis for its utility in detecting cellular metabolic activity and superoxide (B77818) production. wikipedia.orgwikipedia.org

The core of NBT's functionality lies in the reduction of its tetrazolium ring. wikilectures.eu This process is driven by reducing agents, which donate electrons to the positively charged tetrazolium salt. In biological contexts, enzymes such as dehydrogenases and reductases play a crucial role in this reduction. wikipedia.org These enzymes transfer electrons from cofactors like NADH and NADPH to NBT, resulting in the formation of a highly colored, water-insoluble formazan precipitate. wikipedia.orgnih.gov

The reduction is not a single-step process. Initially, the transfer of one electron to NBT produces a tetrazolinyl radical intermediate. osti.gov This radical is then further reduced by another electron to form monoformazan. osti.gov Ultimately, this leads to the production of the characteristic blue diformazan. osti.gov The insolubility of the formazan product is a key feature, as it allows for the localization of the reduction reaction within cells and tissues. researchgate.net

In the enzymatic reduction of NBT, the tetrazolium salt acts as a hydrogen acceptor. rupress.orgrichmond.edu Dehydrogenase enzymes, in the presence of their specific substrates, transfer hydrogen ions and electrons to NBT. nih.gov For instance, in the presence of NADH, diaphorases can reduce NBT to formazan, with NADH being oxidized to NAD+. nih.gov To sustain the production of formazan, NAD+ must be continuously regenerated to NADH by other dehydrogenases utilizing various substrates. nih.gov This cascade of reactions ensures the ongoing precipitation of formazan at the site of enzymatic activity. The process can be facilitated by intermediate electron carriers like phenazine (B1670421) methosulfate (PMS), which can accelerate the reduction of NBT. nih.gov

Chemical Basis of Tetrazolium Salt Reduction to Insoluble Formazan

Redox Potential Considerations in Biological Systems

The reduction of NBT is fundamentally governed by its redox potential. The readiness with which NBT accepts electrons makes it a useful indicator of the redox state within a biological system. lookchem.com The reduction of tetrazolium salts is generally dependent on the cellular metabolic activity, which influences the flux of NAD(P)H. wikipedia.org Cells with high metabolic rates, such as rapidly dividing cells, exhibit a higher rate of NBT reduction compared to cells with low metabolic activity. wikipedia.org The redox and half-wave potentials for NBT have been determined, providing a quantitative measure of its electron-accepting capability. mpbio.com

Superoxide-Mediated Reduction Pathways

NBT is a well-established scavenger for superoxide radicals (O₂⁻). nih.govbiosynth.com The reaction between NBT and superoxide is a key pathway for its reduction, particularly in the context of oxidative stress and inflammation. researchgate.net Pulse radiolysis studies have elucidated the mechanism of this reaction, showing that a superoxide anion radical transfers an electron to NBT, rapidly forming a tetrazolinyl radical. osti.gov This initial step is followed by further reduction to produce formazan. osti.gov

The involvement of superoxide in NBT reduction is supported by the observation that superoxide dismutase (SOD), an enzyme that scavenges superoxide, inhibits this reaction. nih.govscispace.com This inhibitory effect confirms that superoxide is a direct reductant of NBT. nih.gov In certain experimental setups, the reduction of NBT can be mediated by systems that generate superoxide, such as the NADH and phenazine methosulfate (PMS) reaction under aerobic conditions. nih.govnih.gov The presence of oxygen can competitively inhibit the reduction of NBT, an effect that is enhanced by SOD, further highlighting the role of superoxide in the reduction process. nih.gov

Spectroscopic studies in isolated cardiac myocytes have revealed the existence of both superoxide-dependent and superoxide-independent pathways for NBT reduction. nih.gov These pathways can be distinguished by their sensitivity to inhibitors like dicoumarol and cyanide. nih.gov The superoxide-dependent reduction of NBT is a valuable tool for quantifying cellular superoxide levels and assessing the activity of enzymes like NADPH oxidase, which is a major source of superoxide in phagocytic cells. researchgate.net

Applications in Enzymatic Activity Profiling

Quantification of Oxidoreductase Activity

NBT is widely employed for the colorimetric and spectrophotometric activity assays of oxidoreductase enzymes. adipogen.combiomol.comwikipedia.org The fundamental principle of these assays is the reduction of NBT to formazan (B1609692), which is driven by the reducing equivalents (e.g., NADH, NADPH) generated during the oxidoreductase-catalyzed reaction. researchgate.net The intensity of the blue color produced is directly proportional to the amount of formazan, which in turn correlates with the level of enzyme activity. tandfonline.com

The unconverted, water-soluble form of NBT has an absorbance spectrum that peaks at a low wavelength, falling to zero after 490 nm. researchgate.net In contrast, the reduced formazan product exhibits a distinct peak absorbance at higher wavelengths, typically around 570-655 nm, which allows for its specific quantification without interference from the unreacted NBT. tandfonline.comresearchgate.net This clear spectral separation is fundamental to its use in quantitative assays.

Table 1: Spectrophotometric Properties of NBT and its Formazan Product
CompoundStateColorPeak Absorbance (λmax)
Nitrotetrazolium Blue chloride (NBT)OxidizedLight Yellow~385 nm researchgate.net
NBT DiformazanReducedDark Blue/Purple~570-655 nm researchgate.netresearchgate.net

Dehydrogenase Activity Assays

A primary application of NBT is in activity stains and quantitative assays for a broad range of dehydrogenases. scientificlabs.co.ukvwr.commpbio.com These enzymes catalyze oxidation-reduction reactions involving the transfer of a hydride ion (H-) from a substrate to an electron acceptor, typically NAD+ or NADP+. The resulting NADH or NADPH provides the necessary electrons to reduce NBT to its colored formazan precipitate, often facilitated by an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS). researchgate.netnih.gov This reaction allows for the visualization of dehydrogenase activity on polyacrylamide gels or the quantification of activity in solution. adipogen.commpbio.com

Glucose-6-Phosphate Dehydrogenase Assessment

NBT is a key reagent for the assessment of Glucose-6-Phosphate Dehydrogenase (G6PD), an enzyme crucial for protecting cells from oxidative damage. adipogen.combiomol.com Assays using NBT allow for the direct and specific staining of G6PD activity in cells like erythrocytes. karger.com The principle of the assay is based on the G6PD-catalyzed oxidation of glucose-6-phosphate, which produces NADPH. hysentech.com This NADPH then reduces the light-yellow NBT to the insoluble blue-purple formazan. hysentech.com The amount of formazan formed corresponds to the G6PD activity. This method can be used for semi-quantitative estimation in single cells or in quantitative spectrophotometric assays of cell lysates. karger.com

Research has shown a strong correlation between results from spectrophotometric assays and the NBT-based cytochemical method. karger.com In studies of G6PD deficiency, neutrophils from individuals with severe erythrocyte G6PD deficiency (activity < 2 U/10¹² RBC) showed enzyme activity that was only 23% of that in neutrophils from individuals with normal G6PD levels. nih.gov Despite this significant reduction, functional assays using the NBT test were comparable between the deficient and normal groups, suggesting that even greatly reduced G6PD activity may be sufficient for normal neutrophil function under the tested conditions. nih.gov

Table 2: Representative G6PD Activity in Neutrophils from Normal and G6PD-Deficient Individuals
GroupErythrocyte G6PD Activity (U/10¹² RBC)Neutrophil G6PD Activity (% of Normal)NBT Test Result
Normal (n=53)98.8100%Normal Formazan Production
G6PD-Deficient (n=48)< 2.023%Normal Formazan Production nih.gov
Threonine Deaminase Activity

Nitrotetrazolium Blue chloride serves as a redox indicator for visualizing the activity of threonine deaminase, particularly in activity stains on polyacrylamide gels following electrophoresis. adipogen.combiomol.comvwr.commpbio.com Threonine deaminase catalyzes the deamination of threonine, a reaction that can be coupled to the reduction of an electron acceptor. In the context of an NBT-based assay, the enzymatic reaction would be linked to the production of a reducing agent like NADH or NADPH, which in turn reduces NBT to formazan, creating a visible blue band at the location of the active enzyme on the gel.

Phosphofructokinase Activity

The activity of Phosphofructokinase (PFK), a key regulatory enzyme in glycolysis, can be assessed using assays that involve NBT. adipogen.combiomol.comvwr.commpbio.com Since the PFK reaction itself—the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate—does not produce NADH or NADPH directly, its activity is measured using a coupled enzyme assay. plos.orgsigmaaldrich.com In this system, the ADP product of the PFK reaction is used in subsequent enzymatic reactions that do generate NADH. sigmaaldrich.comabcam.com This NADH is then available to reduce NBT, producing the quantifiable formazan precipitate. This method allows for the indirect measurement of PFK activity.

Studies utilizing this principle have successfully demonstrated the role of specific genes. For instance, in Mycobacterium tuberculosis, a mutant strain lacking the pfkA gene (ΔpfkA) showed no detectable PFK activity compared to the wild-type (WT) strain, confirming that pfkA is the sole gene responsible for this enzymatic function under the tested conditions. plos.org

Table 3: Phosphofructokinase (PFK) Activity in M. tuberculosis Strains
StrainRelevant GenotypePFK Specific Activity (nmol/min/mg)
Wild-Type (WT)pfkA⁺13.0 ± 2.0 plos.org
ΔpfkApfkA deletionNot Detected plos.org
ΔpfkA complementedpfkA deletion, complemented12.0 ± 1.0 plos.org
Pentose (B10789219) Shunt Dehydrogenase Systems

NBT is an effective redox indicator for assaying enzymes within the pentose phosphate (B84403) pathway (PPP), also known as the pentose shunt. adipogen.combiomol.comresearchgate.net This pathway is a major source of NADPH in cells. Key dehydrogenases in this system, such as G6PD and 6-phosphogluconate dehydrogenase (6PGD), are routinely measured using NBT-based assays. nih.govnih.govdntb.gov.ua The NADPH produced by these enzymes readily reduces NBT to formazan, allowing for their quantification. nih.gov The NBT/PMS assay system has been successfully used to determine the kinetics of 6-phosphogluconate dehydrogenase in crude bacterial lysates. nih.gov

Succinate (B1194679) Dehydrogenase Measurements

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is another enzyme whose activity can be measured using NBT. serva.deglpbio.com In histochemical staining, SDH activity is detected by incubating tissue sections with a solution containing succinate as the substrate and NBT as the electron acceptor. nih.gov SDH oxidizes succinate to fumarate, and the electrons are transferred to NBT, resulting in the precipitation of blue formazan crystals at sites of enzyme activity. nih.gov This method is instrumental in identifying cells with normal mitochondrial function. An intermediate electron carrier, such as phenazine methosulphate (PMS), is often included to facilitate the transfer of electrons from the enzyme to NBT. nih.gov

Table 4: Effect of Inhibitors on NBT Reduction by Succinate Dehydrogenase
ConditionKey ComponentsResultInterpretation
Control Succinate + NBTBlue Formazan Formation nih.govActive SDH reduces NBT.
Inhibition Succinate + NBT + Atpenin A5 (Complex II inhibitor)No Formazan Formation nih.govInhibition of SDH prevents electron transfer to NBT.
Rescue Succinate + NBT + Sodium Azide (Complex IV inhibitor)Blue Formazan Formation nih.govSDH activity is independent of Complex IV.

Oxidase Enzyme Systems Analysis

NBT is extensively utilized in the analysis of oxidase enzyme systems, most notably in the detection of superoxide (B77818) radicals (O₂⁻). frontiersin.org Oxidoreductases can reduce NBT to form formazan precipitates using NADH or NADPH as electron donors. frontiersin.org This principle is the basis for several key assays:

Superoxide Dismutase (SOD) Activity: The NBT assay is a well-established method for determining the activity of SOD. worthington-biochem.comresearchgate.net In this assay, superoxide anions are generated, which then reduce NBT to formazan, a colored product that absorbs light at 560 nm. windows.net SOD inhibits this reduction by scavenging the superoxide radicals. worthington-biochem.comwindows.net The extent to which the formation of formazan is inhibited is a measure of the SOD activity in a sample. worthington-biochem.comwindows.net One unit of SOD activity is typically defined as the amount of enzyme that causes 50% inhibition of NBT reduction. worthington-biochem.comwindows.net This method is suitable for various sample types, including serum, plasma, cell lysates, and tissues. biosharp.cn

NADPH Oxidase Activity: The "NBT test" is a classic diagnostic tool for assessing the function of phagocytic cells by evaluating the activity of NADPH oxidase. caymanchem.comwikipedia.org In healthy phagocytes, the activation of NADPH oxidase leads to the production of superoxide radicals, which in turn reduce NBT to intracellular formazan deposits. jemds.com The absence of this blue precipitate is indicative of conditions like chronic granulomatous disease (CGD), where phagocyte function is impaired. wikipedia.orgjemds.com

Other Oxidoreductases: NBT also serves as a chromogenic stain for other oxidoreductases in techniques like gel electrophoresis. wikipedia.org For instance, it has been used to detect enzymes such as succinate dehydrogenase, glucose-6-phosphate dehydrogenase, and xanthine (B1682287) oxidase. serva.de Additionally, studies have shown that NBT can act as an electron acceptor for membrane-bound NADH oxidoreductases. ahajournals.org

Enzyme SystemPrinciple of NBT-Based AssayApplicationReferences
Superoxide Dismutase (SOD)SOD inhibits the NBT reduction by superoxide radicals.Quantification of SOD activity in biological samples. worthington-biochem.comresearchgate.netwindows.net
NADPH OxidaseNBT is reduced to formazan by superoxide produced during the respiratory burst.Diagnosis of chronic granulomatous disease and other phagocyte dysfunctions. caymanchem.comwikipedia.orgjemds.com
Other Dehydrogenases (e.g., succinate dehydrogenase)NBT acts as a hydrogen acceptor, forming a colored formazan at the site of enzyme activity.Histochemical localization of enzyme activity. serva.denih.gov

Alkaline Phosphatase Detection Methodologies

NBT is a crucial component in highly sensitive chromogenic substrate systems for the detection of alkaline phosphatase (AP) activity. wikipedia.orgrockland.com These systems are widely employed in various immunodetection techniques, including Western blotting, immunohistochemistry (IHC), and in situ hybridization. genbiotech.netbiocompare.comsigmaaldrich.com

The most common and effective method for detecting AP involves the synergistic use of NBT with 5-Bromo-4-chloro-3-indolyl Phosphate (BCIP). genbiotech.netsigmaaldrich.com BCIP serves as the substrate for alkaline phosphatase. genbiotech.net The enzymatic reaction proceeds as follows:

Alkaline phosphatase dephosphorylates BCIP. bio-rad.com

This hydrolysis yields a bromo-chloro indoxyl intermediate. bio-rad.com

The indoxyl intermediate then dimerizes and, in the process, reduces NBT. carlroth.com

This reduction of NBT results in the formation of an insoluble, dark-blue to purple diformazan precipitate. sigmaaldrich.com

This two-step reaction, where BCIP is the substrate and NBT is the oxidant and color enhancer, results in a highly stable and intensely colored end product. wikipedia.orggenbiotech.net The combination of the indigo (B80030) dye from BCIP and the formazan from NBT creates the final dark purple-blue precipitate. bio-rad.comnacalai.com This system is considered more sensitive than other chromogenic substrates like Fast Red. sigmaaldrich.com

The formation of the insoluble precipitate at the site of the enzyme is the key to signal generation in techniques like Western blotting and IHC. biocompare.comleinco.comthermofisher.com When an antibody conjugated to alkaline phosphatase binds to its target antigen on a membrane or in a tissue section, the addition of the NBT/BCIP substrate solution initiates the enzymatic reaction. bosterbio.com

Factors that can influence precipitate formation include substrate concentration, even distribution of reagents, and thorough washing steps to minimize background staining. kementec.com The reaction is typically stopped by washing the membrane or slide with distilled water. For immunohistochemical applications, the stained specimens are usually mounted in an aqueous mounting medium as the precipitate is insoluble in alcohol. sigmaaldrich.combosterbio.com

ParameterDescriptionSignificance in DetectionReferences
Substrate5-Bromo-4-chloro-3-indolyl Phosphate (BCIP)Cleaved by alkaline phosphatase to initiate the reaction. genbiotech.net
Oxidant/ChromogenNitrotetrazolium Blue chloride (NBT)Reduced by the BCIP intermediate to form a colored precipitate, enhancing the signal. wikipedia.orggenbiotech.net
ProductInsoluble dark blue/purple diformazan precipitateForms at the site of enzyme activity, providing a stable and localized signal. biocompare.comsigmaaldrich.comleinco.com
ApplicationsWestern Blotting, Immunohistochemistry, In Situ HybridizationEnables the visualization of specific proteins or nucleic acid sequences. biocompare.comsigmaaldrich.com

Nitrotetrazolium Blue Chloride in Reactive Oxygen Species Research

Superoxide (B77818) Anion Detection and Quantification

The primary application of Nitrotetrazolium Blue chloride in ROS research is the detection and quantification of the superoxide anion (O₂⁻). scientificlabs.ie Superoxide radicals can directly reduce NBT, resulting in the formation of a blue formazan (B1609692) precipitate. doaj.org This reaction allows for both qualitative visualization and quantitative measurement of superoxide production in various biological contexts.

Methodological Approaches for Superoxide Production Assessment

The NBT assay for superoxide detection can be performed using both semi-quantitative and quantitative approaches. The conventional method is a semi-quantitative microscopic assay where cells containing blue formazan deposits are counted. doaj.org However, this method is prone to observer bias. doaj.org

More quantitative methods involve solubilizing the formazan precipitate and measuring its absorbance spectrophotometrically. doaj.org A common method involves dissolving the formazan particles using potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO) and then measuring the absorbance at a wavelength between 560 and 630 nm. doaj.orgresearchgate.net The absorbance of the dissolved formazan is proportional to the amount of superoxide produced. doaj.org

Superoxide anions for these assays can be generated through various enzymatic and non-enzymatic systems. A widely used enzymatic system employs xanthine (B1682287) oxidase to act on a substrate like hypoxanthine (B114508) or xanthine, which generates superoxide radicals. nih.gov Non-enzymatic systems, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS/NADH) system, also serve as a source of superoxide radicals for the NBT reduction assay. mdpi.combio-protocol.org

The following table outlines typical components used in an NBT assay for superoxide detection.

ComponentExample Concentration/DetailsRole in Assay
Nitrotetrazolium Blue chloride (NBT)50 µM - 1.5 mMChromogenic substrate reduced by superoxide
Superoxide Generating SystemXanthine Oxidase (e.g., 0.066 units/tube) with Hypoxanthine (e.g., 100 µM) or PMS (e.g., 15 µM) with NADH (e.g., 73 µM)Produces superoxide anions
BufferPotassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.4-7.8) or Tris-HClMaintains optimal pH for the reaction
Chelating AgentEDTA (e.g., 0.1 mM)Prevents interference from metal ions
Solubilizing Agent2M Potassium Hydroxide and Dimethyl Sulfoxide (DMSO)Dissolves the formazan precipitate for quantification

This table provides example concentrations and components. Actual values may vary depending on the specific experimental protocol.

Inhibition Studies with Superoxide Dismutase

To ensure the specificity of the NBT reduction assay for superoxide anions, inhibition studies using superoxide dismutase (SOD) are crucial. SOD is an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. indiamart.com In the context of the NBT assay, SOD competes with NBT for superoxide radicals. indiamart.com

The addition of SOD to the reaction mixture will therefore inhibit the reduction of NBT, leading to a decrease in the formation of blue formazan. The extent of this inhibition is a measure of the SOD activity and confirms that the NBT reduction observed in the experiment is indeed due to the presence of superoxide anions. indiamart.com A high degree of inhibition by SOD (often exceeding 90%) provides strong evidence for the specificity of the assay.

Analysis of Hydrogen Peroxide Generation in Biological Matrices

While NBT is predominantly a probe for superoxide, it has been used in the histochemical detection of hydrogen peroxide (H₂O₂), often in conjunction with other substrates. scientificlabs.ieresearchgate.net For instance, in plant tissues, NBT staining for superoxide is frequently paired with 3,3ʹ-diaminobenzidine (DAB) staining, which produces a reddish-brown precipitate in the presence of H₂O₂ and peroxidases. doaj.orgresearchgate.net

The direct reduction of NBT by H₂O₂ is not the primary mechanism for its detection. However, H₂O₂ can indirectly influence NBT reduction. For example, in some biological systems, H₂O₂ can participate in reactions that generate superoxide, which then reduces NBT. It's important to note that while NBT can be used as a chromogenic substrate in studies investigating H₂O₂ accumulation, it is not a direct or specific quantitative assay for H₂O₂ by itself. scientificlabs.ieresearchgate.net The interpretation of NBT staining in the context of H₂O₂ generation requires careful consideration of the specific biological system and potential indirect reaction pathways.

Evaluation of Antioxidant Scavenging Capacity via Nitrotetrazolium Blue Chloride Reduction

The NBT reduction assay is a versatile method for evaluating the superoxide scavenging capacity of various antioxidants. nih.govmdpi.com The principle is analogous to the SOD inhibition assay. When an antioxidant is added to a system generating superoxide radicals in the presence of NBT, the antioxidant will compete with NBT to scavenge the superoxide. nih.gov

This competition results in a decreased rate of formazan formation, which can be measured spectrophotometrically. nih.gov The percentage of inhibition of NBT reduction is directly proportional to the superoxide scavenging activity of the antioxidant being tested. mdpi.combio-protocol.org This method has been widely applied to assess the antioxidant potential of plant extracts, food products, and various chemical compounds. nih.govmdpi.com

The effectiveness of an antioxidant is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to cause a 50% inhibition of NBT reduction. The table below presents IC₅₀ values for superoxide scavenging activity of a plant extract and a reference compound, as determined by the NBT reduction assay.

SampleIC₅₀ (µg/mL)
Caesalpinia crista Leaf Extract24.9 ± 0.98
Quercetin (Reference Compound)47.38 ± 0.68

Data sourced from a study on the antioxidant activity of Caesalpinia crista leaf extract. bio-protocol.org

Histochemical and Immunochemical Applications

Localization of Enzyme Activity in Cellular and Tissue Structuresthermofisher.comnovusbio.comcephamls.comsigmaaldrich.com

NBT is widely employed for the localization of enzyme activity, particularly dehydrogenases, within cellular and tissue structures. stainsfile.commpbio.comserva.de The fundamental principle of this application lies in the ability of certain enzymes to transfer hydrogen ions from their substrates to NBT. This reduction process converts the soluble, yellowish NBT into an intensely colored, insoluble formazan (B1609692) precipitate. stainsfile.comwustl.edu The deep blue or purple-black color of the formazan provides a clear and permanent marker at the site of enzyme activity. stainsfile.comwustl.edu

Staining Procedures for Histological Sectionsthermofisher.comnovusbio.comcephamls.comsigmaaldrich.comgenbiotech.net

In the realm of histology, NBT is a cornerstone for demonstrating the activity of various oxidative enzymes in tissue sections. scientificlabs.co.uk It is particularly prominent in the histochemistry of dehydrogenases, such as succinate (B1194679) dehydrogenase (SDH) and glucose-6-phosphate dehydrogenase. serva.detandfonline.comnih.gov The staining procedure typically involves incubating fresh frozen tissue sections with a solution containing the specific substrate for the enzyme of interest and NBT. wustl.eduwustl.edu The enzyme, if present and active, catalyzes the removal of hydrogen from the substrate, which is then transferred to NBT, resulting in the formation of a visible formazan precipitate at the precise location of the enzyme. stainsfile.com

To enhance the quality and accuracy of the staining, several methodological refinements have been developed. For instance, pre-incubating frozen sections in an NBT/acetone solution can improve the tissue binding of NBT, leading to better morphological detail and preventing the leakage of the formazan product from the section. tandfonline.com This is particularly beneficial for soluble dehydrogenases. tandfonline.com The resulting formazan deposits can be visualized under a light microscope, providing valuable information about the metabolic activity of different cell types within a tissue. stainsfile.com For example, in muscle tissue, the intensity of the formazan stain can help differentiate between fiber types based on their mitochondrial activity. nih.gov

Table 1: Key Steps in NBT Staining for Enzyme Localization in Histological Sections

Step Description Purpose
Tissue Preparation Snap-freezing of fresh tissue samples. wustl.eduwustl.edu To preserve enzyme activity and tissue morphology.
Sectioning Cutting thin sections (e.g., 10-16 µm) using a cryostat. wustl.edu To allow for microscopic examination and reagent penetration.
Incubation Immersing the sections in a medium containing the specific substrate, NBT, and buffer. wustl.eduwustl.edu To facilitate the enzymatic reaction and formazan deposition.
Washing Rinsing the sections to remove unbound reagents. wustl.edu To reduce background staining and improve signal-to-noise ratio.

| Dehydration & Mounting | Optional dehydration steps and mounting with an appropriate medium. wustl.edu | For permanent slide preparation and microscopic viewing. |

In Situ Hybridization Techniquestandfonline.commerckmillipore.compromega.ca

NBT, in combination with 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP), plays a crucial role in non-radioactive in situ hybridization (ISH) techniques. genbiotech.netmerckmillipore.comgbiosciences.com This method allows for the localization of specific mRNA sequences within individual cells or tissue sections, providing insights into gene expression patterns. creative-bioarray.comunil.ch In this context, NBT is not directly detecting enzyme activity but is part of a detection system for probes labeled with an enzyme, typically alkaline phosphatase (AP). novusbio.comserva.de

The process involves hybridizing a labeled nucleic acid probe to the target mRNA in the tissue. unil.ch This probe is often tagged with a molecule like digoxigenin (B1670575) (DIG). creative-bioarray.comunil.ch An antibody conjugated to alkaline phosphatase, which specifically recognizes the DIG tag, is then applied. creative-bioarray.com Finally, the tissue is incubated with a solution containing NBT and BCIP. creative-bioarray.com The alkaline phosphatase enzyme dephosphorylates BCIP, and the resulting product reduces NBT to form an insoluble, dark blue or purple precipitate at the site of the hybridized probe. novusbio.combio-rad.com This allows for the precise visualization of where a specific gene is being expressed. unil.ch Non-radioactive ISH using the NBT/BCIP system offers several advantages, including improved histological resolution and a shorter development time compared to radioactive methods. unil.chedenrcn.com

Immunoblotting and Immunodetection Systemsthermofisher.comnovusbio.comsigmaaldrich.comstainsfile.comtandfonline.commerckmillipore.compromega.cabiotium.comavantorsciences.com

The NBT/BCIP substrate system is a widely used and highly sensitive method for the detection of proteins in various immunoblotting and immunodetection applications. biotium.comavantorsciences.combiocompare.com This chromogenic detection system relies on the enzymatic activity of alkaline phosphatase, which is commonly used as a label for secondary antibodies. wikipedia.orgrockland.com

Western Blot Applications for Protein Visualizationthermofisher.comnovusbio.comcephamls.comsigmaaldrich.comstainsfile.comgenbiotech.nettandfonline.commerckmillipore.compromega.cabiotium.comavantorsciences.com

In Western blotting, the NBT/BCIP system provides a robust and reliable method for visualizing proteins that have been separated by gel electrophoresis and transferred to a membrane. promega.caseracare.com After the target protein is bound by a specific primary antibody, an alkaline phosphatase-conjugated secondary antibody is added, which binds to the primary antibody. sigmaaldrich.com The membrane is then incubated in the NBT/BCIP substrate solution. sigmaaldrich.comresearchgate.net

The enzymatic reaction catalyzed by alkaline phosphatase on BCIP, coupled with the reduction of NBT, produces a stable, dark purple precipitate directly on the membrane at the location of the target protein. rockland.comrockland.com This creates a permanent and easily visible record of the protein bands. promega.caseracare.com The sensitivity of this system is high, capable of detecting protein amounts in the picogram range. bio-rad.com Ready-to-use, single-component NBT/BCIP solutions are commercially available, offering convenience and consistency in Western blotting protocols. thermofisher.comagrisera.com

Table 2: Typical Western Blot Protocol using NBT/BCIP Detection

Step Description
Protein Transfer Proteins separated by SDS-PAGE are transferred to a membrane (e.g., nitrocellulose or PVDF).
Blocking The membrane is incubated with a blocking buffer to prevent non-specific antibody binding. thermofisher.com
Primary Antibody Incubation The membrane is incubated with a primary antibody specific to the target protein. sigmaaldrich.com
Secondary Antibody Incubation The membrane is incubated with an alkaline phosphatase-conjugated secondary antibody. thermofisher.comsigmaaldrich.com
Washing The membrane is washed to remove unbound antibodies. sigmaaldrich.com
Substrate Incubation The membrane is incubated with the NBT/BCIP solution until color development. sigmaaldrich.com

| Stopping the Reaction | The reaction is stopped by rinsing the membrane with water. sigmaaldrich.com |

Immunohistochemistry and Immunocytochemistry Protocolsnovusbio.comtandfonline.commerckmillipore.combiotium.comavantorsciences.com

NBT, in conjunction with BCIP, is extensively used as a chromogenic substrate in immunohistochemistry (IHC) and immunocytochemistry (ICC) to visualize the location of specific antigens within tissue sections or cells. biotium.comantibodiesinc.comglpbio.com Similar to its application in Western blotting, this system relies on an alkaline phosphatase-conjugated antibody to detect the primary antibody bound to the target antigen.

The procedure involves incubating the tissue or cells with a primary antibody, followed by an AP-conjugated secondary antibody. thermofisher.com The addition of the NBT/BCIP substrate results in the formation of a dark blue or violet precipitate at the site of the antigen, providing excellent contrast and clear localization. novusbio.combiotium.com To prevent non-specific staining from endogenous phosphatase activity, an inhibitor such as levamisole (B84282) can be added to the substrate solution. thermofisher.com The resulting stain is stable and can be mounted with aqueous mounting media for long-term analysis. biotium.com This method is suitable for a wide range of tissues and is a staple in many diagnostic and research laboratories. 3hbiomedical.com

Table 3: Compounds Mentioned in the Article

Compound Name
Nitrotetrazolium Blue chloride (NBT)
5-bromo-4-chloro-3-indolyl phosphate (BCIP)
Succinate dehydrogenase (SDH)
Glucose-6-phosphate dehydrogenase
Alkaline phosphatase (AP)
Digoxigenin (DIG)
Levamisole
Acetone

Methodological Considerations and Advanced Techniques

Spectrophotometric Quantification of Formazan (B1609692) Products

The quantification of the formazan product of NBT reduction is a cornerstone of many assays. This typically involves solubilizing the formazan precipitate in an organic solvent and measuring its absorbance at a specific wavelength.

The choice of the optimal wavelength for measuring formazan absorbance is critical for the sensitivity and accuracy of the assay. The formazan derived from NBT exhibits a broad absorbance spectrum, with various studies reporting different optimal wavelengths depending on the solvent used for solubilization and the specific application.

The unconverted, water-soluble form of NBT has an absorbance peak at approximately 257 nm in water and another around 385 nm, with the absorbance falling to zero after 490 nm. researchgate.netnih.gov Upon reduction to formazan and solubilization, the absorbance spectrum shifts significantly to the visible range. The maximal absorbance of the formazan product has been reported at various wavelengths, reflecting the influence of the solubilizing agent and the specific formazan species formed.

Commonly cited optimal wavelengths for formazan quantification include:

540 nm : Used for determining the activity of succinate (B1194679) dehydrogenase where the formazan is extracted with Dimethyl sulfoxide (B87167) (DMSO). chemsrc.com

560 nm : Frequently employed in antioxidant capacity assays. mdpi.com

620 nm : Utilized in a modified quantitative NBT assay where formazan particles are dissolved using a mixture of potassium hydroxide (B78521) and DMSO. nih.govresearchgate.net

630 nm : A wavelength used for quantifying formazan after extraction from plant tissues with chloroform (B151607) and dissolution in a DMSO-potassium hydroxide mixture.

655 nm : Reported as the peak absorbance when formazan is generated by the addition of NaOH. researchgate.net

The selection of the wavelength should be optimized for the specific solvent system used to ensure maximum sensitivity and to avoid interference from other components in the sample.

Table 1: Reported Optimal Absorbance Wavelengths for NBT-derived Formazan

Optimal Wavelength (nm) Solvent/Method Reference
540 Dimethyl sulfoxide (DMSO) chemsrc.com
560 Not specified mdpi.com
620 2M Potassium hydroxide and Dimethylsulfoxide nih.govresearchgate.net
630 Chloroform extraction followed by dissolution in DMSO-Potassium hydroxide
655 Formazan generated by NaOH addition researchgate.net

For the accurate quantification of formazan, and by extension, the analyte of interest (e.g., superoxide (B77818) radicals or enzyme activity), the development of a standard curve is essential. This involves preparing a series of known concentrations of purified formazan and measuring their corresponding absorbance values.

A common procedure for generating a formazan standard curve involves the following steps:

Preparation of Pure Formazan : Pure formazan can be produced through the photochemical reduction of NBT. A reaction mixture containing NBT, riboflavin (B1680620), and methionine is exposed to light to generate superoxide radicals, which in turn reduce NBT to formazan.

Solubilization : The purified formazan is dissolved in a suitable solvent. A mixture of DMSO and 2M potassium hydroxide (in a 1.6:1 v/v ratio) has been shown to be effective.

Serial Dilutions : A series of standard solutions with decreasing concentrations of formazan are prepared from the stock solution.

Absorbance Measurement : The absorbance of each standard solution is measured at the optimal wavelength (e.g., 630 nm).

Plotting the Standard Curve : The absorbance values are plotted against the corresponding formazan concentrations. A linear relationship is typically observed within a certain concentration range. For instance, a linear relationship has been demonstrated for formazan amounts between 0.5 and 8 µg.

This standard curve can then be used to determine the amount of formazan produced in experimental samples by measuring their absorbance and interpolating the concentration from the curve. It is crucial to process the experimental samples in the same manner as the standards, including any extraction and solubilization steps, to ensure accuracy.

Optimal Wavelengths for Absorbance Measurements

Methodological Variations in Assay Design

The design of NBT-based assays can be adapted to suit different research questions and sample types. These variations often aim to improve sensitivity, specificity, or practicality.

One of the earliest quantitative NBT tests, developed by Baehner and Nathan in 1968, involved incubating a washed leukocyte suspension with NBT solution and using latex particles to stimulate phagocytosis. The formazan produced was then extracted with pyridine (B92270) and quantified spectrophotometrically. diva-portal.org This method laid the groundwork for numerous variations.

Other methodological variations include:

Choice of Anticoagulant : In studies involving blood samples, the choice of anticoagulant can influence the results. Heparin has been commonly used, but its concentration needs to be carefully controlled as it can affect the NBT test results. diva-portal.org

Sample Source : The source of the sample, such as venous versus capillary blood, can yield different results. NBT test values have been observed to be lower in capillary blood compared to venous blood, potentially due to hemolysis or complement inactivation. diva-portal.org

Incubation Conditions : The time and temperature of incubation can significantly impact the amount of formazan produced. Longer incubation times generally lead to increased formazan formation. diva-portal.org

Reagent Concentrations : In assays for superoxide dismutase (SOD) activity, variations in the concentrations of NBT and riboflavin are common. Lowering the NBT concentration can be a cost-effective measure, while adjusting the riboflavin concentration can be used to control the background color of the gel for better contrast. scirp.org

Inclusion of Additives : The addition of ethylenediaminetetraacetate (B1237979) (EDTA) can promote superoxide generation in some assays by chelating metal ions that might inhibit the reaction. scirp.org

Extraction and Solubilization Agents : Different solvents can be used to extract and solubilize the formazan precipitate, including pyridine, DMSO, and chloroform, each with its own efficiency and impact on the final absorbance reading. diva-portal.org

Table 2: Examples of Methodological Variations in NBT Assays

Parameter Variation Impact/Consideration Reference
Sample Type Venous vs. Capillary Blood Capillary blood may yield lower NBT test values. diva-portal.org
Anticoagulant Heparin concentration Can influence NBT test results; concentration should be minimized. diva-portal.org
Incubation Time Varied (e.g., 10, 30, 60 min) Longer incubation increases formazan production but may decrease specificity. diva-portal.orge-cep.org
Formazan Extraction Pyridine, Chloroform Different solvents have varying extraction efficiencies. diva-portal.org
Reagent Concentration NBT, Riboflavin (in SOD assays) Affects cost, sensitivity, and background color in gels. scirp.org
Additives EDTA Can enhance superoxide generation. scirp.org

Integration with Electrophoretic Separations (e.g., Gel Electrophoresis Activity Stains)

NBT is a valuable tool for the in-gel detection of enzyme activity following native polyacrylamide gel electrophoresis (PAGE). This technique, often referred to as activity staining, allows for the visualization of specific enzyme isoforms based on their catalytic activity. The principle involves the separation of proteins in their native, active state, followed by incubation of the gel in a solution containing NBT and a suitable substrate for the enzyme of interest. The enzyme catalyzes a reaction that leads to the reduction of NBT, resulting in the formation of a blue formazan precipitate at the location of the enzyme band.

This method is widely used for detecting various oxidoreductases.

Superoxide Dismutase (SOD) Activity Staining : A common application of NBT in-gel staining is for the detection of SOD isozymes. In this assay, the gel is incubated in a solution containing NBT and a superoxide-generating system, typically riboflavin and TEMED (N,N,N',N'-tetramethylethylenediamine), under illumination. The photochemically generated superoxide radicals reduce NBT to a dark blue formazan throughout the gel. However, at the locations where SOD is present, the superoxide is dismutated, preventing the reduction of NBT and resulting in achromatic (clear or white) bands against a blue background. scirp.orgresearchgate.netucla.edu

Mitochondrial Respiratory Chain Complex Activity Staining : NBT is also used to visualize the activity of several mitochondrial respiratory chain complexes after blue native PAGE (BN-PAGE) or clear native PAGE (CN-PAGE). nih.gov

Complex I (NADH Dehydrogenase) : The gel is incubated in a buffer containing NBT and NADH. Complex I oxidizes NADH and transfers the electrons to NBT, forming a blue-purple formazan band. nih.gov

Complex II (Succinate Dehydrogenase) : The activity is detected by incubating the gel in a solution with NBT, succinate, and an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS). nih.gov

Other Dehydrogenases : The activity of other dehydrogenases, such as dihydrolipoamide (B1198117) dehydrogenase (DLDH), can also be detected using a similar principle with the appropriate substrate. nih.gov

Table 3: Components of NBT-Based In-Gel Activity Staining Solutions

Enzyme Key Components of Staining Solution Expected Result Reference
Superoxide Dismutase (SOD) NBT, Riboflavin, TEMED Achromatic bands on a blue background mdpi.comscirp.orgucla.edu
Mitochondrial Complex I NBT, NADH Blue-purple formazan band nih.gov
Mitochondrial Complex II NBT, Succinate, Phenazine methosulfate Blue formazan band nih.gov
Dihydrolipoamide Dehydrogenase NBT, NADH Blue formazan band nih.gov

The integration of NBT staining with electrophoretic techniques provides a powerful method for identifying and characterizing the activity of specific enzymes within complex biological samples.

Derivatives and Analogues of Nitrotetrazolium Blue Chloride

Structural Modifications and Their Impact on Reactivity

The reactivity of Nitrotetrazolium Blue chloride (NBT) is intrinsically linked to its molecular structure. Modifications to its constituent rings—the biphenyl (B1667301) core, the phenyl groups, or the tetrazolium rings themselves—can significantly alter its electrochemical properties and reactivity.

Research into tetrazolium derivatives has shown that the introduction of different functional groups can modulate their performance in various applications. The tetrazolium scaffold itself serves as an excellent backbone for derivatives due to the intrinsic positive charge on the tetrazolium ring and its high structural stability. mdpi.com For NBT, the electron-withdrawing nitro groups are considered key chemisorption centers that contribute to its strong inhibitory effect in applications like copper plating. mdpi.com These nitro groups, combined with the electrostatic anchoring provided by the positively charged tetrazolium rings, define its reactivity. mdpi.com

The position of substituents is also critical. The common form of NBT is 2,2'-bis(4-Nitrophenyl)-5,5'-diphenyl-3,3'-(3,3'-dimethoxy-4,4'-diphenylene)ditetrazolium chloride. biosynth.comwikipedia.org However, isomers such as 3-Nitrotetrazolium blue chloride exist, where the nitro group is on the 3-position of the phenyl ring instead of the 4-position. biosynth.com Such positional changes can alter the electronic structure and steric factors, thereby impacting the molecule's interaction with reducing agents.

In the context of industrial applications, such as in electroplating, modifications to the tetrazolium salt structure are a key area of development. Studies on various tetrazolium derivatives have revealed that introducing substituents like N/O heteroatoms can alter the electronic structure and increase electron activity. mdpi.com Furthermore, highly electronegative substituents have been found to promote stronger synergistic interactions with other chemical agents, enhancing performance. mdpi.com

This principle is demonstrated in the use of NBT as a "leveler" in copper superfilling for microelectronics. Its strong interaction with copper ions, mediated by the tetrazolium nitrogen atoms and influenced by the nitro groups, effectively inhibits copper deposition in a controlled manner. mdpi.com The reactivity is concentration-dependent and can be synergistically enhanced when used with other additives like polyethylene (B3416737) glycol (PEG). mdpi.com

Table 1: Impact of Structural Features on NBT Reactivity
Structural FeatureDescriptionImpact on ReactivityExample Application Context
Positively Charged Tetrazolium RingsThe core heterocyclic rings of the NBT molecule each carry a positive charge.Provides an electrostatic anchor, facilitating interaction with negatively charged species or surfaces. mdpi.com Contributes to cellular uptake in biological assays. acs.orgCorrosion inhibition, electroplating, mdpi.com cell viability assays.
Electron-Withdrawing Nitro (NO₂) GroupsNBT typically has two nitro groups on the para-position of the phenyl rings.Increases the electron-accepting nature (oxidizing power) of the molecule. Acts as a key chemisorption center. mdpi.comEnhances reactivity towards reducing agents (e.g., superoxide) and surfaces (e.g., copper). mdpi.com
Methoxy (B1213986) (O-CH₃) GroupsTwo methoxy groups are present on the central biphenyl structure.Influences the overall electron distribution and solubility of the molecule.Contributes to the specific redox potential and chemical properties of NBT. biosynth.com
Substituent Position (Isomerism)The location of functional groups (e.g., 3-nitro vs. 4-nitro) can be varied.Alters the electronic and steric properties, leading to different reactivity profiles and interaction strengths. biosynth.comDevelopment of specialized probes or inhibitors.

Comparative Analysis with Other Tetrazolium Salts

NBT is one of the earliest and most widely used tetrazolium salts, but several newer derivatives have been developed to overcome some of its limitations, primarily the insolubility of its formazan (B1609692) product. A comparative analysis highlights the distinct advantages and specific applications of each salt.

NBT is reduced to a dark, water-insoluble diformazan precipitate. ahajournals.org This insolubility is a major drawback in quantitative assays that require a solubilization step, adding time and potential for error. researchgate.net However, it is useful for histochemical staining where localization of the precipitate is desired. mdpi.comthermofisher.com

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is another popular salt that, like NBT, forms a purple, water-insoluble formazan. wikipedia.org Its reduction mechanism is considered similar to NBT's and is often used to assess metabolic activity and cell viability. nih.gov Studies have shown that NBT reduction may be favored by succinate (B1194679) oxidation, whereas MTT reduction is more linked to NAD-dependent substrates. nih.gov

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) represents a significant advancement. Due to its sulfophenyl groups, XTT is reduced to a water-soluble orange formazan. nih.govbiocompare.com This eliminates the need for a solubilization step, making XTT-based assays quicker, easier, and often more sensitive than NBT or MTT assays. nih.govnih.gov The reduction of XTT largely occurs at the cell surface and is often facilitated by an intermediate electron acceptor. wikipedia.org

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is similar to XTT in that it produces a water-soluble formazan. researchgate.net This allows for kinetic studies, as the assay can be read multiple times without destroying the cells.

WSTs (Water-Soluble Tetrazolium Salts) , such as WST-1 and WST-8, are a class of second-generation salts designed for high sensitivity and convenience. They are cell-impermeable and are reduced extracellularly by superoxide (B77818) anions or via plasma membrane electron transport, producing highly water-soluble formazans. wikipedia.orgnih.govdojindo.com This extracellular reduction minimizes cytotoxicity compared to cell-permeable dyes like NBT and MTT, whose formazan crystals can accumulate and damage cells. wikipedia.org The WST-1 assay, for instance, is noted for its very low background absorbance and high molar absorptivity, leading to high sensitivity. nih.gov

Table 2: Comparative Properties of Common Tetrazolium Salts
Tetrazolium SaltFormazan ProductSolubility (in aqueous media)Primary Reduction SiteKey Characteristics
NBT (Nitrotetrazolium Blue chloride)Dark blue / purpleInsolubleIntracellularUsed in histology and for superoxide detection; requires a solubilization step for quantitative assays. researchgate.netthermofisher.com
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)PurpleInsolubleIntracellular (mitochondria)Widely used for cell viability/proliferation; forms cytotoxic formazan crystals that require solubilization. wikipedia.orgbiocompare.com
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)OrangeSolubleExtracellular / Cell SurfaceHigher sensitivity and simpler protocol than MTT/NBT as no solubilization is needed. nih.gov
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)Brown / OrangeSolubleExtracellular / Cell SurfaceAllows for kinetic assays; less toxic than MTT. researchgate.net
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium)Yellow / OrangeHighly SolubleExtracellular / Cell SurfaceHigh sensitivity, low background, low cytotoxicity; ideal for high-throughput screening. nih.govdojindo.com

Development of Novel Tetrazolium-Based Probes

The limitations of traditional tetrazolium salts like NBT, particularly its low water solubility and potential for nonspecific reactions, have driven the development of novel probes. dojindo.comnih.govrsc.org This evolution aims to create sensors and assays with improved sensitivity, specificity, and ease of use.

A primary area of development has been the creation of tetrazolium salts that yield water-soluble formazans, such as the XTT, MTS, and WST series. wikipedia.org This modification, typically achieved by adding charged sulfonate groups, circumvents the cumbersome and error-prone solubilization step required for NBT and MTT assays, making them more suitable for automated, high-throughput screening. wikipedia.orgnih.gov

More recent innovations involve the synthesis of tetrazolium derivatives that become fluorescent upon reduction. By incorporating known fluorophores (such as coumarin (B35378) or rhodol derivatives) into the tetrazolium structure in a way that quenches their fluorescence, new probes have been created. Upon cellular reduction to the corresponding formazan, the conjugation of the system is restored or altered, "switching on" the fluorescence. This allows for the development of highly sensitive fluorescent cytotoxicity and viability assays.

Beyond biological assays, the unique electrochemical properties of NBT and its derivatives have led to their use in entirely new fields. For instance, NBT has been developed into novel dosimeter films for detecting low doses of X-ray radiation. mdpi.com In these films, exposure to radiation induces chemical and structural changes, including the reduction of NBT, which can be quantified by spectrophotometry or colorimetry. The response has been shown to be linear with the applied radiation dose, offering a promising tool for medical diagnostic radiology. mdpi.comresearchgate.net

Furthermore, the principles of tetrazolium reduction have been adapted to create simple, paper-based diagnostic devices. While many use MTT, the concept is broadly applicable. nih.gov These devices use the color change associated with formazan production to create a rapid, visual screening tool for detecting bacterial contamination on surfaces or in water, providing a low-cost alternative to standard culture methods in settings with limited resources. nih.gov The inherent reactivity of NBT has also been harnessed in the electronics industry, where it functions as a highly efficient leveling agent for the superconformal copper filling of microscopic vias on circuit boards. mdpi.com

Emerging Research Frontiers and Non Traditional Applications

Investigation in Electrochemical Sensor Development for Biomolecule Detection

The unique electrochemical properties of Nitrotetrazolium Blue chloride have positioned it as a valuable component in the fabrication of modern biosensors. chemimpex.com Electrochemical sensors are powerful analytical tools that offer low-cost, convenient, and highly sensitive detection of various analytes, including small biomolecules like hormones, nucleic acids, and enzymes. researchgate.net These devices function by translating the interaction between a biological recognition element and a target analyte into a measurable electrical signal, such as current, voltage, or impedance. researchgate.net

Applications in Corrosion Inhibition Studies

Recent scientific investigations have demonstrated that Nitrotetrazolium Blue chloride is an effective corrosion inhibitor for various metals and alloys, notably for steel and copper in acidic environments. researchgate.netrsc.org Studies utilizing weight loss methods, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have consistently shown that NBT significantly retards the corrosion process. researchgate.netpku.edu.cningentaconnect.com Its effectiveness as an inhibitor generally increases with its concentration in the corrosive medium. ingentaconnect.com For instance, in studies on copper in sulfuric acid, the inhibition efficiency was found to increase with NBT concentration, reaching over 70% at a concentration of 100 ppm. buffalo.edu

The performance of NBT as a corrosion inhibitor has been evaluated under various conditions, as detailed in the following table.

Metal Corrosive Medium Inhibitor Key Findings Citation
Cold Rolled Steel0.5 M H₂SO₄Nitrotetrazolium Blue chloride (NTBC)NTBC acts as a good, mixed-type inhibitor. researchgate.net
Cold Rolled Steel1.0 mol·L⁻¹ HClNitrotetrazolium Blue chloride (NTBC)Inhibition efficiency increases with inhibitor concentration but decreases with temperature. pku.edu.cningentaconnect.com
Copper0.1 M H₂SO₄Nitrotetrazolium Blue chloride (NTBC)NTBC is an effective inhibitor; the optimal concentration was found to be 500 ppm. rsc.orgbuffalo.edu

The protective action of Nitrotetrazolium Blue chloride against corrosion is attributed to its adsorption onto the metal surface, where it forms a protective barrier film. researchgate.netrsc.org This film isolates the metal from the aggressive corrosive environment. Potentiodynamic polarization studies reveal that NBT functions as a mixed-type inhibitor. researchgate.netpku.edu.cningentaconnect.com This means it suppresses both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. researchgate.net

The primary mechanism involves the inhibitor molecules blocking the active sites on the metal surface, a process described as a geometric blocking effect. researchgate.net This reduces the surface area available for corrosive attack. In the case of copper, the mechanism involves the tetrazolium ring and nitro groups of the NBT molecule accepting electrons from the copper d-orbitals, which leads to the formation of stable coordination bonds with the metal surface. mdpi.com For compounds with similar structures, such as triazoles, the process involves initial chemisorption to form a strongly bound monomolecular layer, which is then reinforced by the physical or chemical adsorption of additional inhibitor molecules, significantly enhancing the protective properties. ijcsi.pro

The adsorption characteristics of Nitrotetrazolium Blue chloride on metal surfaces have been a key focus of research. Experimental data indicates that the adsorption of NBT on cold-rolled steel surfaces in acidic solutions conforms to the Langmuir adsorption isotherm model. researchgate.netingentaconnect.com This model assumes the formation of a monolayer of the inhibitor on the metal surface.

To gain deeper insight into the inhibitor-metal interaction at a molecular level, researchers have employed quantum chemical calculations and molecular dynamics (MD) simulations. rsc.orgresearchgate.net These theoretical studies help to correlate the molecular and electronic structure of NBT with its observed inhibition efficiency. rsc.orgresearchgate.net

Key parameters derived from quantum chemical calculations, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), provide information about the molecule's ability to donate and accept electrons, respectively. buffalo.edu Molecular dynamics simulations model the adsorption process, revealing the preferred orientation of the NBT molecule on the metal surface and the strength of the interaction. rsc.orgmdpi.com For copper, these simulations and calculations have confirmed that the nitrogen atoms within the tetrazolium rings and the electron-withdrawing nitro groups are the primary active sites for adsorption. buffalo.edumdpi.com The strong binding energy between NBT and the metal surface, as predicted by these theoretical methods, provides strong evidence for its ability to form a stable and protective adsorbed layer. rsc.orgbuffalo.edu

The following table summarizes key theoretical findings regarding NBT's adsorption and interaction with metal surfaces.

Technique System Studied Key Findings Citation
Quantum Chemical CalculationsNBT moleculeThe N atoms in the imidazole (B134444) ring were identified as the most active adsorption sites. buffalo.edu
Molecular Dynamics (MD) SimulationsNBT on Cu(111) surfaceRevealed a flat orientation of the NBT molecule on the copper surface, indicating strong contact. mdpi.com
Quantum Chemical & MD SimulationsNBT on CopperProvided strong evidence that the superior inhibition is due to NBT's ability to adsorb strongly onto the copper surface. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS)NBT on CopperVerified the effective adsorption of NBT on the copper surface. rsc.org

Q & A

Q. What is the standard protocol for preparing NBT/BCIP solutions in alkaline phosphatase (ALP)-based assays?

NBT is typically combined with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) to detect ALP activity. For Western blotting or immunohistochemistry:

  • Dissolve 50 µL of NBT (100 mg/mL stock in 70% DMF) and 37.5 µL of BCIP in 10 mL of Tris buffer (0.1 M Tris-HCl, pH 9.5, 0.1 M NaCl, 0.05 M MgCl₂). Omit MgCl₂ for DIG system applications to avoid spotty backgrounds .
  • Incubate membranes/tissues in the dark until blue precipitate forms. Heating at 37°C can dissolve precipitates if formed .

Q. How does NBT’s chemical structure enable its role in colorimetric detection?

NBT is a ditetrazolium salt (C₄₀H₃₀Cl₂N₁₀O₆, MW 817.63) that undergoes reduction to form an insoluble blue formazan product. The nitro groups on the phenyl rings act as electron acceptors, enabling redox reactions. Upon reduction by ALP or superoxide radicals, the tetrazolium ring opens, forming a deep blue precipitate with maximum absorbance at 605 nm .

Q. What are the recommended storage conditions for NBT to ensure stability?

  • Store NBT crystals or solutions at 2–8°C in the dark for short-term use .
  • For long-term storage, keep at –20°C in anhydrous conditions to prevent hydrolysis or light-induced degradation .

Advanced Research Questions

Q. How can researchers troubleshoot inconsistent NBT staining in cell-based assays?

Common issues and solutions:

  • Precipitate formation : Warm the solution to 37°C and vortex gently .
  • Weak signal : Optimize NBT concentration (e.g., 0.1% w/v in phosphate buffer for superoxide detection) and incubation time (e.g., 12 hours for moss ROS assays) .
  • Background noise : Include controls (e.g., enzyme inhibitors) and validate buffer pH (e.g., pH 9.5 for ALP assays) .

Q. What factors influence NBT reduction kinetics in reactive oxygen species (ROS) detection?

  • Substrate concentration : Higher NBT concentrations (≥0.2% w/v) may saturate ROS-binding sites, leading to non-linear kinetics .
  • Temperature and pH : Optimal activity occurs at 25–37°C and pH 7.5–9.5. Acidic conditions (pH <7) reduce sensitivity .
  • Interfering ions : Mg²⁺ enhances ALP activity but can cause precipitation in DIG systems .

Q. How can NBT-formazan be quantified accurately in spectrophotometric assays?

  • Dissolve formazan crystals in DMSO or 2-methoxyethanol and measure absorbance at 570–605 nm .
  • Validate linearity using a standard curve (e.g., 0.1–1.0 OD units). For cell-based assays (e.g., neutrophil NBT reduction), normalize results to cell count or protein content .

Q. How to integrate NBT with other staining techniques (e.g., counterstains) in histochemistry?

  • Combine NBT/BCIP with Nuclear Fast Red (for nuclei) or Fast Green FCF (cytoplasm). Sequential staining requires ethanol dehydration after NBT/BCIP to prevent dye leaching .

Q. What validation steps ensure specificity in NBT-based ROS assays?

  • Use ROS scavengers (e.g., superoxide dismutase) as negative controls.
  • Correlate with alternative methods (e.g., DHE fluorescence) .

Q. Safety and Compliance

  • Hazards : NBT is harmful if inhaled (H302, H315, H319, H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Treat formazan waste as hazardous organic material and incinerate .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride
Reactant of Route 2
Reactant of Route 2
2-[2-Methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.